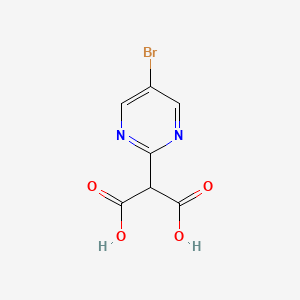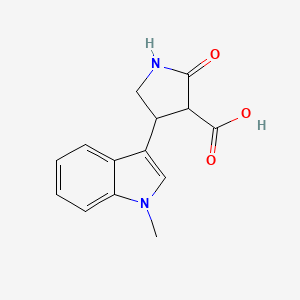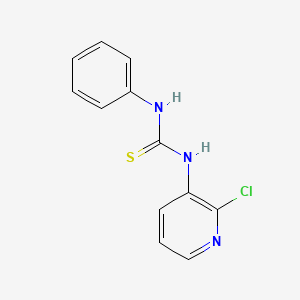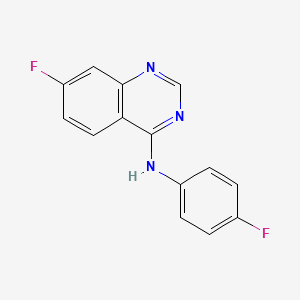
2-(5-Bromopyrimidin-2-yl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyrimidin-2-yl)malonic acid is an organic compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 5-bromopyrimidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)malonic acid typically involves the reaction of 5-bromo-2-chloropyrimidine with a malonic acid dialkyl ester, such as diethyl malonate, in the presence of a base . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the malonic acid derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a base, such as sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 5-bromo-2-chloropyrimidine with a malonic acid dialkyl ester in the presence of a base. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyrimidin-2-yl)malonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
2-(5-Bromopyrimidin-2-yl)malonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and interactions due to its structural similarity to biological molecules.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)malonic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromopyrimidine moiety can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloropyrimidin-2-yl)malonic acid
- 2-(5-Fluoropyrimidin-2-yl)malonic acid
- 2-(5-Iodopyrimidin-2-yl)malonic acid
Uniqueness
2-(5-Bromopyrimidin-2-yl)malonic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and properties, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
1260861-81-1 |
|---|---|
Fórmula molecular |
C7H5BrN2O4 |
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
2-(5-bromopyrimidin-2-yl)propanedioic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-9-5(10-2-3)4(6(11)12)7(13)14/h1-2,4H,(H,11,12)(H,13,14) |
Clave InChI |
YQYYPMJYPKZCQM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(C(=O)O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)


![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)

![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)


![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)

![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)

